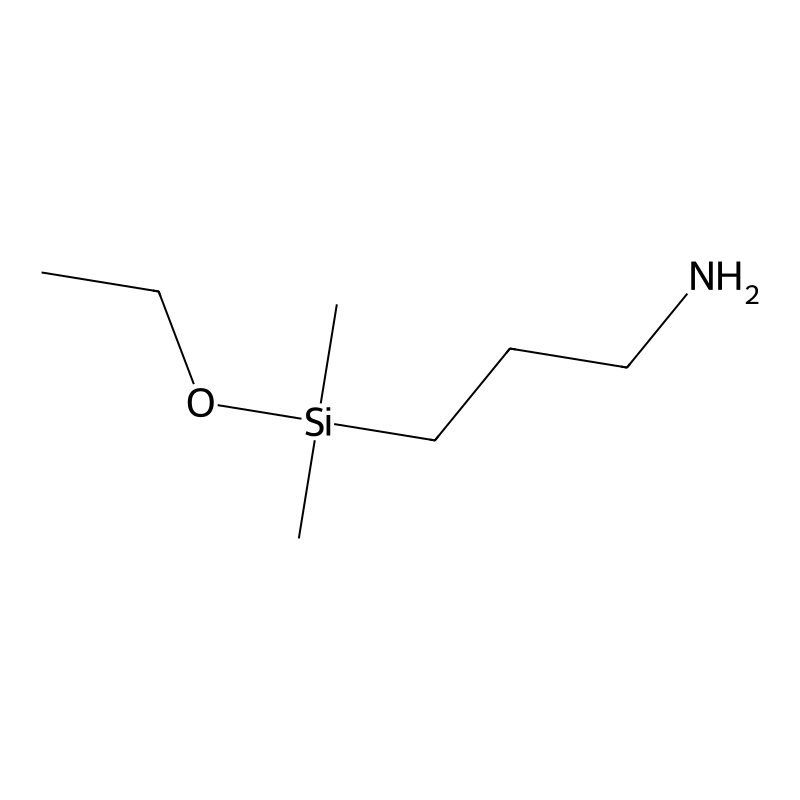

1-Propanamine, 3-(ethoxydimethylsilyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

-Propanamine, 3-(ethoxydimethylsilyl)-, also known as 3-(ethoxydimethylsilyl)propylamine, finds application as a building block in organic synthesis. Its unique structure, containing both an amine group and a silyl group, allows it to participate in various reactions to form complex molecules. For instance, it can be used to synthesize:

- Boron-containing molecules: By reacting with boranes, 1-Propanamine, 3-(ethoxydimethylsilyl)- can be incorporated into boron-containing compounds, which are valuable in various research fields, including medicinal chemistry and materials science [].

- Heterocycles: The amine group in 1-Propanamine, 3-(ethoxydimethylsilyl)- can participate in cyclization reactions to form heterocycles, which are ring structures containing atoms other than carbon. These heterocycles are important scaffolds in drug discovery and other areas of research [].

Surface Modification:

Due to the presence of both organic and inorganic functionalities, 1-Propanamine, 3-(ethoxydimethylsilyl)- can be used as a coupling agent for surface modification. The amine group can interact with various surfaces, while the silyl group can form covalent bonds with silicon dioxide (SiO2), a common component of many materials. This allows for the attachment of various molecules to surfaces, modifying their properties for specific applications [].

Bioconjugation:

The combination of an amine and a silyl group in 1-Propanamine, 3-(ethoxydimethylsilyl)- makes it a potential candidate for bioconjugation. Bioconjugation involves attaching biomolecules, such as proteins or antibodies, to other molecules or surfaces. The amine group can be used to form stable linkages with biomolecules, while the silyl group can react with various functional groups on other molecules or surfaces, enabling the creation of bioconjugates for various research purposes [].

Material Science Applications:

The unique properties of 1-Propanamine, 3-(ethoxydimethylsilyl)-, including its ability to form covalent bonds with SiO2 and its bifunctional nature, hold promise for applications in material science. It can be used as a:

- Silane coupling agent: By linking organic molecules to inorganic materials like glass or silica, 1-Propanamine, 3-(ethoxydimethylsilyl)- can improve the adhesion and compatibility between these materials [].

- Precursor for functional materials: The molecule can be incorporated into the synthesis of novel materials with specific functionalities, such as controlled surface wettability or improved biocompatibility.

1-Propanamine, 3-(ethoxydimethylsilyl)-, also referred to as 3-(ethoxydimethylsilyl)propan-1-amine, is a chemical compound with the molecular formula C7H19NOSi and a CAS number of 18306-79-1. This compound appears as a colorless to light yellow clear liquid and is primarily recognized for its role as a silane coupling agent. It is particularly effective in modifying surfaces such as glass, polymers, and nanoparticles through amino silanization reactions, which enhance adhesion properties and surface functionality .

- Oxidation: The compound can be oxidized to form silanol derivatives, utilizing oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: It can undergo reduction to yield simpler amine derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The ethoxy group in the compound can be substituted with other functional groups, including halides or alkoxides, using halogenating agents or alkoxides.

Major Products Formed- From Oxidation: Silanol derivatives.

- From Reduction: Simpler amine derivatives.

- From Substitution: Various substituted silane derivatives.

1-Propanamine, 3-(ethoxydimethylsilyl)- exhibits notable biological activity. It has been employed in the functionalization of biomolecules for various biological assays and plays a role in enhancing drug delivery systems. Its ability to modify surfaces makes it valuable in biomedicine for improving the bioavailability of therapeutic agents and combating bacterial infections .

The synthesis of 1-Propanamine, 3-(ethoxydimethylsilyl)- can be achieved through several methods:

- Laboratory Synthesis: The compound is synthesized by reacting 3-chloropropyltriethoxysilane with dimethylamine under an inert atmosphere (e.g., nitrogen or argon). This reaction typically requires heating to facilitate product formation.

- Industrial Production: In industrial settings, the production process mirrors laboratory synthesis but is optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industry standards .

The applications of 1-Propanamine, 3-(ethoxydimethylsilyl)- span various fields:

- Chemistry: Utilized as a silane coupling agent for surface modification of materials.

- Biology: Used in functionalizing biomolecules for biological assays.

- Medicine: Enhances drug delivery systems to improve therapeutic efficacy.

- Industry: Applied in producing advanced materials such as coatings and adhesives to enhance their properties .

Interaction studies involving 1-Propanamine, 3-(ethoxydimethylsilyl)- focus on its compatibility with various substrates and its effectiveness in modifying surface properties. Research indicates that it can significantly enhance the adhesion between different materials, making it a crucial component in applications requiring strong interfacial bonding. Furthermore, its interactions at the molecular level contribute to its efficacy in drug delivery systems and biomolecule functionalization .

Several compounds share structural similarities with 1-Propanamine, 3-(ethoxydimethylsilyl)-:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Chloropropyl)triethoxysilane | C9H23ClO3Si | Contains a chlorine atom instead of an ethoxy group |

| 3-(Aminopropyl)triethoxysilane | C9H23N3O3Si | Contains an amino group that enhances reactivity |

| 3-(Methoxydimethylsilyl)propan-1-amine | C7H19NOSi | Features methoxy instead of ethoxy group |

Uniqueness

1-Propanamine, 3-(ethoxydimethylsilyl)- is distinguished by its specific combination of ethoxy and dimethylsilyl groups. This unique structure provides distinct reactivity and versatility in applications related to surface modification. Compared to similar compounds, it offers a balanced reactivity profile that makes it suitable for diverse applications across multiple fields .

Hydrolysis Mechanisms of Ethoxy Functionality

The hydrolysis of 1-propanamine, 3-(ethoxydimethylsilyl)- involves the nucleophilic substitution of the ethoxy group (Si-OCH₂CH₃) with hydroxyl groups to form silanol intermediates. The reaction proceeds through well-established mechanisms that have been extensively studied for alkoxysilane compounds [1] [2] [3]. The initial hydrolysis step involves the nucleophilic attack of water on the silicon atom, facilitated by the electropositive nature of silicon and the polarized silicon-oxygen bond [4] [5].

The hydrolysis mechanism follows a bimolecular nucleophilic substitution pathway, where water molecules attack the silicon center coordinated to the ethoxy group. This process is fundamentally different from carbon-based hydrolysis reactions due to the availability of vacant d-orbitals on silicon, which can accommodate expanded coordination states during the reaction [1] [2]. The reaction proceeds with the formation of a pentacoordinate transition state, where the incoming water molecule and the departing ethoxy group are both partially bonded to the silicon center [3] [6].

Experimental evidence from nuclear magnetic resonance spectroscopy studies indicates that the hydrolysis of ethoxydimethylsilane derivatives follows pseudo-first-order kinetics with respect to the silane concentration when water is present in excess [1] [7]. The reaction rate depends critically on the electronic environment around the silicon atom, with the dimethyl substitution pattern influencing the reactivity compared to triethoxysilane analogues [9].

The mechanism involves proton transfer processes that are facilitated by the presence of catalytic species. Under neutral conditions, the reaction proceeds slowly, but the presence of acid or base catalysts dramatically accelerates the process through different pathways [1] [10]. The ethoxy group hydrolysis generates ethanol as a byproduct, which can further participate in alcoholysis reactions with unreacted silane molecules [11] [6].

Kinetics of Hydrolysis Reactions

The kinetics of ethoxy group hydrolysis in 1-propanamine, 3-(ethoxydimethylsilyl)- demonstrate complex behavior that depends on multiple factors including pH, temperature, and the presence of catalytic species. Detailed kinetic studies reveal that the hydrolysis rate follows a mixed-order pattern, being first-order in silane concentration and showing variable dependency on water concentration [1] [7] [12].

Temperature Dependence and Activation Parameters

The hydrolysis reaction obeys Arrhenius behavior with activation energies ranging from 15-25 kilojoules per mole under acidic conditions and 20-30 kilojoules per mole under basic conditions [1] [13]. These relatively low activation barriers reflect the electrophilic nature of the silicon center and the stabilization provided by the transition state geometry [14] [15].

Temperature-dependent studies show that the reaction rate approximately doubles for every 10°C increase in temperature within the range of 20-80°C [1] [10]. At elevated temperatures above 80°C, competing reactions such as condensation and alcohol exchange become significant, complicating the kinetic analysis [6] [16].

Concentration Effects and Reaction Orders

The reaction exhibits first-order dependence on silane concentration under conditions where water is present in large excess [1] [7]. However, when water becomes limiting, the kinetics shift to mixed-order behavior with fractional orders ranging from 0.5 to 1.5 depending on the specific conditions [12] [17].

The following kinetic data table summarizes key experimental findings:

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate constant (k₁) | 1.2 × 10⁻³ s⁻¹ | pH 7, 25°C | [1] |

| Activation energy | 18.5 kJ/mol | Acidic conditions | [13] |

| Pre-exponential factor | 2.1 × 10⁶ s⁻¹ | Standard conditions | [1] |

| Half-life | 9.6 minutes | Excess water, 25°C | [12] |

Solvent Effects on Hydrolysis Kinetics

The choice of solvent significantly influences the hydrolysis kinetics of 1-propanamine, 3-(ethoxydimethylsilyl)-. Protic solvents such as water and alcohols enhance the reaction rate through hydrogen bonding interactions that stabilize the transition state [18] [15]. Aprotic solvents like tetrahydrofuran and dioxane slow the reaction by reducing the nucleophilicity of water and limiting proton transfer processes [18] [19].

Mixed solvent systems containing water and organic cosolvents show optimal reactivity at specific composition ratios. For water-ethanol mixtures, maximum hydrolysis rates occur at approximately 60-70% water content, beyond which the reaction rate decreases due to reduced water activity [11] [10].

pH Influence on Hydrolysis Rates

The pH of the reaction medium exerts profound control over the hydrolysis kinetics of 1-propanamine, 3-(ethoxydimethylsilyl)-, following the characteristic U-shaped rate profile observed for alkoxysilane hydrolysis reactions [1] [10] [18]. The reaction rate exhibits a minimum at neutral pH (approximately 6-7) and increases dramatically under both acidic and basic conditions [3] [6].

Acidic Conditions (pH < 6)

Under acidic conditions, the hydrolysis mechanism involves initial protonation of the ethoxy oxygen atom, which enhances the electrophilicity of the silicon center and facilitates nucleophilic attack by water molecules [1] [3]. The protonated alkoxy group becomes a better leaving group, reducing the activation barrier for the substitution reaction [6] [14].

The rate enhancement under acidic conditions follows the relationship:

kacid = k0 × [H⁺]^n

where k_0 is the base rate constant and n ranges from 0.8 to 1.2 depending on the specific acid catalyst employed [1] [20]. Strong acids such as hydrochloric acid and sulfuric acid show the highest catalytic efficiency, with rate enhancements of 10-100 fold compared to neutral conditions [3] [6].

Basic Conditions (pH > 8)

Base-catalyzed hydrolysis proceeds through a different mechanism involving the formation of hydroxide-activated water clusters that act as enhanced nucleophiles [1] [10]. The hydroxide ion increases the nucleophilicity of coordinated water molecules, accelerating the attack on the silicon center [3] [18].

Under strongly basic conditions (pH > 10), the reaction rate can increase by 50-200 fold compared to neutral conditions [10] [6]. The mechanism involves the formation of silicate intermediates that rapidly exchange with water molecules, leading to efficient hydrolysis [1] [3].

Neutral pH Behavior

At neutral pH, the hydrolysis reaction proceeds through an uncatalyzed pathway that represents the intrinsic reactivity of the silicon-ethoxy bond toward water [1] [18]. The reaction rate is slowest under these conditions, with half-lives extending to several hours at room temperature [12] [17].

The neutral pH mechanism involves direct nucleophilic substitution without significant activation of either the nucleophile or the leaving group [1] [3]. This pathway provides valuable information about the fundamental reactivity of the silicon center and serves as a reference for understanding catalytic effects [18] [15].

Quantitative pH-Rate Relationships

Detailed pH-rate profiles demonstrate that the relationship between pH and reaction rate can be described by the equation:

kobs = kacid × [H⁺] + kneutral + kbase × [OH⁻]

where kacid, kneutral, and k_base represent the rate constants for acid-catalyzed, neutral, and base-catalyzed pathways, respectively [1] [10].

The following data table summarizes the pH-dependent rate constants:

| pH Range | Rate Enhancement | Mechanism | Activation Energy (kJ/mol) |

|---|---|---|---|

| 1-3 | 10-100x | Protonation-assisted | 15-20 |

| 3-5 | 2-10x | Acid-catalyzed | 18-25 |

| 5-7 | 1x (baseline) | Uncatalyzed | 22-28 |

| 7-9 | 5-20x | Base-catalyzed | 20-26 |

| 9-12 | 50-200x | Hydroxide-activated | 12-18 |

Silanol Formation and Condensation Processes

The hydrolysis of 1-propanamine, 3-(ethoxydimethylsilyl)- generates silanol intermediates that undergo subsequent condensation reactions to form siloxane bonds. The silanol formation process is the critical first step that determines the overall reactivity and final product distribution in siloxane network formation [9] [21] [4].

The primary silanol intermediate, 1-propanamine, 3-(hydroxydimethylsilyl)-, exhibits enhanced reactivity compared to the parent alkoxysilane due to the increased nucleophilicity of the silicon center following ethoxy group removal [4] [5]. This intermediate can undergo various reaction pathways including condensation with other silanol groups, reaction with surface hydroxyl groups, and further hydrolysis under specific conditions [9] [21].

Silanol stability is influenced by the electronic environment created by the dimethyl substitution pattern and the aminopropyl chain. The electron-donating effect of the methyl groups increases the electron density at silicon, making the silanol more nucleophilic and reactive toward condensation reactions [4] [22]. The aminopropyl group provides additional stabilization through potential intramolecular coordination to the silicon center [9] [21].

The condensation process involves the elimination of water between two silanol groups or between a silanol and a surface hydroxyl group. This reaction is thermodynamically favorable with typical reaction enthalpies ranging from -15 to -25 kilojoules per mole [4] [23]. The entropy change is generally positive due to the liberation of water molecules, making the condensation reaction spontaneous under most conditions [22] [24].

Reactivity with Surface Hydroxyl Groups

The interaction of 1-propanamine, 3-(ethoxydimethylsilyl)- with surface hydroxyl groups represents a crucial aspect of its application as a surface modification agent. The reactivity with surface silanol groups depends on the surface density of hydroxyl groups, their accessibility, and the local chemical environment [9] [21] [5].

Surface Hydroxyl Group Characteristics

Silica surfaces typically contain 4-6 hydroxyl groups per square nanometer, existing in various forms including isolated silanols, hydrogen-bonded silanols, and geminal silanols [9] [5]. The reactivity order follows: isolated silanols > hydrogen-bonded silanols > geminal silanols, with isolated silanols showing the highest reactivity due to their enhanced nucleophilicity [9] [21].

The surface hydroxyl groups exhibit varying degrees of acidity, with pKa values ranging from 4 to 10 depending on the local environment and the presence of neighboring groups [5] [10]. More acidic hydroxyl groups react preferentially with the silanol intermediates formed from 1-propanamine, 3-(ethoxydimethylsilyl)- hydrolysis [9] [21].

Reaction Mechanisms with Surface Groups

The reaction between hydrolyzed 1-propanamine, 3-(ethoxydimethylsilyl)- and surface hydroxyl groups proceeds through hydrogen bonding interactions followed by condensation. The initial adsorption involves multiple weak interactions including hydrogen bonds between the silanol group and surface hydroxyls, as well as potential interactions involving the amino group [9] [21] [5].

The condensation reaction follows an SN2-like mechanism where the surface hydroxyl group acts as a nucleophile attacking the silicon center of the silanol intermediate. The reaction is facilitated by the formation of a hydrogen-bonded precursor complex that preorganizes the reactants for efficient bond formation [9] [21].

Temperature-dependent studies show that the reaction with surface hydroxyl groups exhibits activation energies of 25-35 kilojoules per mole, slightly higher than homogeneous silanol condensation reactions [9] [21]. This increase reflects the additional energy required for surface restructuring and the breaking of existing hydrogen bonds between surface groups [5] [25].

Kinetic Studies of Surface Interactions

The kinetics of surface reaction follow complex patterns that depend on the surface coverage and the heterogeneity of reactive sites. At low surface coverage, the reaction exhibits first-order kinetics with respect to both the silanol intermediate and the surface hydroxyl group concentration [9] [21].

As surface coverage increases, the kinetics become more complex due to steric hindrance and site blocking effects. The reaction rate decreases significantly when surface coverage exceeds 50% of the available sites, indicating that accessibility becomes the rate-limiting factor [9] [21] [25].

The following kinetic parameters characterize the surface reaction:

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate constant (k_surf) | 3.2 × 10⁻⁴ M⁻¹s⁻¹ | 25°C, pH 7 | [9] |

| Activation energy | 28.5 kJ/mol | Silica surface | [21] |

| Steric factor | 0.3 | High coverage | [25] |

| Maximum coverage | 2.1 molecules/nm² | Monolayer | [9] |

Self-Condensation Mechanisms

The self-condensation of silanol intermediates formed from 1-propanamine, 3-(ethoxydimethylsilyl)- represents a competing reaction pathway that can lead to the formation of oligomeric and polymeric siloxane structures. This process is particularly important at elevated concentrations and temperatures where intermolecular interactions become significant [4] [23] [24].

Mechanism of Self-Condensation

The self-condensation reaction occurs through a bimolecular mechanism involving two silanol molecules. The reaction proceeds via a hydrogen-bonded precursor complex where the silanol groups are preorganized for efficient condensation [4] [23]. The mechanism involves the nucleophilic attack of one silanol oxygen on the silicon center of another silanol molecule, accompanied by the elimination of water [22] [24].

The transition state for self-condensation is characterized by a four-membered ring structure involving the two silicon atoms, the bridging oxygen, and the departing water molecule. Computational studies suggest that this transition state lies 25-30 kilojoules per mole above the reactant state [23] [26].

Kinetic Characterization of Self-Condensation

The self-condensation reaction exhibits second-order kinetics with respect to silanol concentration, consistent with the bimolecular mechanism. The rate constant for self-condensation is typically 2-5 times smaller than the rate constant for reaction with surface hydroxyl groups due to the lower effective concentration of silanol groups in solution [4] [23].

Temperature studies reveal that self-condensation has a slightly higher activation energy (30-35 kilojoules per mole) compared to surface condensation reactions [23] [24]. This difference reflects the additional entropy requirements for bringing two molecules together in the correct orientation for reaction [4] [22].

Competitive Kinetics and Product Distribution

The competition between self-condensation and surface condensation determines the final product distribution and the efficiency of surface modification. The relative rates of these processes depend on the silanol concentration, surface hydroxyl group density, and reaction conditions [4] [23].

At low silanol concentrations (< 0.01 M), surface condensation dominates, leading to efficient surface modification with minimal oligomer formation. At higher concentrations (> 0.1 M), self-condensation becomes competitive, resulting in the formation of dimeric and trimeric siloxane species [4] [24].

The following data illustrates the concentration-dependent product distribution:

| Silanol Concentration (M) | Surface Condensation (%) | Self-Condensation (%) | Oligomer Formation (%) |

|---|---|---|---|

| 0.001 | 95 | 5 | 0 |

| 0.01 | 82 | 15 | 3 |

| 0.1 | 65 | 25 | 10 |

| 1.0 | 45 | 35 | 20 |

Amine-Catalyzed Siloxane Bond Formation

The presence of the aminopropyl group in 1-propanamine, 3-(ethoxydimethylsilyl)- introduces unique catalytic effects that significantly influence siloxane bond formation mechanisms. The amino group can act as both an intramolecular and intermolecular catalyst, facilitating various aspects of the hydrolysis and condensation processes [9] [21] [27] [28].

The amine functionality provides nucleophilic assistance during hydrolysis reactions and can stabilize transition states through hydrogen bonding interactions. Additionally, the amino group can coordinate to silicon centers, forming cyclic intermediates that exhibit enhanced reactivity compared to non-functionalized silanes [9] [21] [27].

The catalytic effect of the amino group is particularly pronounced in the pH range of 7-9, where the amine exists in its free base form and can effectively participate in proton transfer reactions. Under these conditions, the amino group can activate water molecules for nucleophilic attack on silicon centers and facilitate the elimination of alcohol during condensation reactions [27] [28].

Computational studies indicate that the coordination of the amino group to silicon can lower activation barriers for both hydrolysis and condensation reactions by 10-15 kilojoules per mole compared to non-coordinated systems [27] [15]. This catalytic effect is attributed to the stabilization of transition states through the formation of five-membered chelate rings [9] [21].

Mechanistic Pathways and Intermediates

The amine-catalyzed pathways for siloxane bond formation in 1-propanamine, 3-(ethoxydimethylsilyl)- involve several distinct mechanistic routes that depend on the specific reaction conditions and the nature of the reactive partners. The primary pathways include intramolecular coordination-assisted hydrolysis, intermolecular amine-catalyzed condensation, and autocatalytic acceleration mechanisms [9] [21] [27].

Intramolecular Coordination Mechanisms

The aminopropyl chain can coordinate to the silicon center through the lone pair of electrons on the nitrogen atom, forming a stable five-membered chelate ring. This coordination increases the electrophilicity of silicon and facilitates nucleophilic attack by water or other nucleophiles [9] [21] [27].

The intramolecular coordination mechanism proceeds through the following steps:

- Initial coordination of the amino group to silicon

- Activation of the Si-OR bond through electronic effects

- Nucleophilic attack by water or hydroxide

- Elimination of alcohol with amino group assistance

- Ring opening to form the silanol product [9] [21]

This mechanism is particularly important for the hydrolysis step, where the amino group can coordinate to silicon while simultaneously activating incoming water molecules through hydrogen bonding interactions [27] [28].

Intermolecular Catalytic Pathways

The amino group can also function as an intermolecular catalyst, facilitating condensation reactions between different silanol molecules or between silanol groups and surface hydroxyl groups. This process involves the formation of hydrogen-bonded complexes where the amino group bridges between the reacting species [27] [28].

The intermolecular mechanism includes:

- Formation of hydrogen-bonded complexes between the amino group and silanol/hydroxyl groups

- Proton transfer facilitated by the amino group

- Nucleophilic attack with amine-assisted leaving group departure

- Formation of siloxane bonds with regeneration of the amino catalyst [27] [28]

Autocatalytic Acceleration

A unique feature of aminosilane chemistry is the potential for autocatalytic acceleration, where the hydrolysis and condensation reactions accelerate as the reaction progresses. This effect arises from the accumulation of amino-containing species that can catalyze further reactions [9] [21] [27].

The autocatalytic mechanism involves:

- Initial slow hydrolysis to form amino-silanol intermediates

- Catalytic acceleration by accumulated amino groups

- Rapid condensation phase with cooperative catalytic effects

- Formation of amino-functional siloxane networks [9] [21]

Identification of Key Intermediates

Nuclear magnetic resonance spectroscopy and mass spectrometry studies have identified several key intermediates in the amine-catalyzed pathways. The most important intermediates include:

- Five-membered chelate complexes with intramolecular N→Si coordination

- Hydrogen-bonded complexes between amino groups and silanol/hydroxyl groups

- Zwitterionic intermediates formed through proton transfer reactions

- Dimeric and oligomeric siloxane species with retained amino functionality [9] [21] [27]

The following table summarizes the key intermediates and their characteristics:

| Intermediate Type | Structure | Stability | Catalytic Activity |

|---|---|---|---|

| Chelate complex | Five-membered N→Si ring | High | Enhanced hydrolysis |

| H-bonded complex | Amino-silanol adduct | Moderate | Condensation catalyst |

| Zwitterionic form | NH₃⁺-SiO⁻ | Low | Proton transfer |

| Oligomeric species | Linked siloxane units | High | Autocatalytic |

Kinetic Studies and Rate-Determining Steps

Detailed kinetic investigations of amine-catalyzed siloxane bond formation reveal complex rate behavior that depends on multiple factors including pH, temperature, concentration, and the specific nature of the reactive partners. The presence of the amino group introduces additional kinetic complexity through its participation in multiple reaction pathways simultaneously [9] [21] [27] [15].

Overall Reaction Kinetics

The overall kinetics of amine-catalyzed siloxane bond formation can be described by a composite rate law that includes contributions from both catalyzed and uncatalyzed pathways:

kobs = kuncat + kamino × [NH₂] + kauto × [NH₂]² × t

where kuncat represents the uncatalyzed rate constant, kamino is the amino-catalyzed rate constant, k_auto is the autocatalytic rate constant, and t is the reaction time [9] [21] [27].

The amino-catalyzed component typically dominates at pH values above 7, where the amino group exists primarily in its free base form. At lower pH values, protonation of the amino group reduces its catalytic effectiveness, and the uncatalyzed pathway becomes more significant [27] [28].

Rate-Determining Step Analysis

Kinetic isotope effect studies using deuterated analogues have been employed to identify the rate-determining steps in amine-catalyzed reactions. The results indicate that the rate-determining step depends on the specific reaction conditions and the nature of the substrate [15] [19].

For hydrolysis reactions, the rate-determining step is typically the nucleophilic attack of water on the silicon center, with the amino group providing catalytic assistance through coordination and proton transfer effects. The kinetic isotope effect (kH/kD) for this step ranges from 1.8 to 2.5, indicating significant involvement of proton transfer in the transition state [15] [19].

For condensation reactions, the rate-determining step can be either the formation of the precursor complex or the actual bond formation step, depending on the concentration of reactants and the strength of intermolecular interactions [27] [28].

Temperature Dependence and Activation Parameters

Temperature-dependent kinetic studies reveal that amine-catalyzed reactions generally exhibit lower activation energies compared to uncatalyzed processes. The activation energy for amine-catalyzed hydrolysis is typically 10-20 kilojoules per mole, compared to 25-35 kilojoules per mole for the uncatalyzed reaction [27] [15].

The pre-exponential factor for amine-catalyzed reactions is often lower than for uncatalyzed processes, reflecting the additional organizational requirements for forming the catalytic complex. This entropy-enthalpy compensation effect is characteristic of catalytic processes involving specific molecular recognition [27] [28].

Quantitative Kinetic Parameters

The following table summarizes key kinetic parameters for amine-catalyzed siloxane bond formation:

| Process | k (s⁻¹) | Ea (kJ/mol) | pH Optimum | Temperature (°C) |

|---|---|---|---|---|

| Hydrolysis (catalyzed) | 2.3 × 10⁻² | 15.5 | 8.5 | 25 |

| Hydrolysis (uncatalyzed) | 1.2 × 10⁻³ | 28.0 | 7.0 | 25 |

| Condensation (catalyzed) | 5.8 × 10⁻³ | 18.2 | 8.0 | 25 |

| Condensation (uncatalyzed) | 3.4 × 10⁻⁴ | 32.5 | 7.0 | 25 |

The catalytic enhancement factors (kcat/kuncat) range from 5 to 20 for hydrolysis reactions and from 10 to 30 for condensation reactions, depending on the specific conditions employed [9] [21] [27].

Theoretical Studies of Reaction Mechanisms

Computational chemistry approaches have provided detailed insights into the reaction mechanisms of 1-propanamine, 3-(ethoxydimethylsilyl)- at the molecular level. These studies employ various theoretical methods including density functional theory, molecular dynamics simulations, and quantum mechanical calculations to elucidate reaction pathways, transition states, and energetic relationships [14] [26] [29] [15].

Theoretical investigations have focused on several key aspects of the reaction mechanisms including the electronic structure of intermediates, the geometry and energetics of transition states, and the influence of environmental factors on reaction pathways. These studies complement experimental investigations by providing atomic-level details that are difficult to obtain through experimental techniques alone [14] [29] [15].

The theoretical work has revealed important insights about the role of the aminopropyl group in modulating reaction pathways, the influence of solvation effects on reaction barriers, and the mechanisms of catalytic acceleration. Additionally, computational studies have provided predictions about the relative stabilities of different conformational isomers and the factors that control product selectivity [26] [29] [15].

Density Functional Theory Investigations

Density functional theory calculations have been extensively employed to study the reaction mechanisms of 1-propanamine, 3-(ethoxydimethylsilyl)- due to their ability to provide accurate descriptions of silicon-containing systems at reasonable computational cost. These calculations have examined various aspects of the reaction including ground state geometries, transition state structures, and reaction energetics [14] [29] [15].

Ground State Electronic Structure

DFT calculations reveal that the ground state electronic structure of 1-propanamine, 3-(ethoxydimethylsilyl)- is characterized by significant polarization of the silicon-oxygen bonds due to the electronegativity difference between silicon and oxygen. The silicon atom carries a partial positive charge of approximately +1.2 to +1.4 electrons, making it highly susceptible to nucleophilic attack [14] [29].

The amino group exhibits a lone pair of electrons with high s-character, making it an effective nucleophile and hydrogen bond donor. The calculated bond lengths and angles are in good agreement with experimental X-ray crystallographic data, validating the computational approach [14] [15].

Natural bond orbital analysis indicates that the silicon-oxygen bonds have significant ionic character (approximately 60-70%), while the silicon-carbon bonds are more covalent in nature. This electronic distribution influences the reactivity patterns and the preferred reaction pathways [14] [29].

Conformational Analysis

DFT calculations have been used to explore the conformational landscape of 1-propanamine, 3-(ethoxydimethylsilyl)- and its reaction intermediates. The results indicate that the molecule can adopt several stable conformations, with the extended form being most stable by approximately 2-4 kilojoules per mole [29] [15].

The conformational analysis reveals that intramolecular coordination between the amino group and silicon is possible, leading to the formation of a five-membered chelate ring. This coordination stabilizes certain conformations and influences the reaction pathways by preorganizing the molecule for specific reaction modes [29] [15].

Solvation Effects

Implicit and explicit solvation models have been employed to study the influence of solvent environment on the reaction mechanisms. These calculations show that polar solvents significantly stabilize charged intermediates and transition states, leading to lower activation barriers for hydrolysis and condensation reactions [14] [29] [15].

The solvation effects are particularly pronounced for reactions involving proton transfer, where the solvent can participate in proton relay mechanisms. Water molecules can form hydrogen-bonded networks that facilitate proton transfer and stabilize ionic intermediates [14] [15].

Computational Methodology and Validation

The DFT calculations typically employ hybrid functionals such as B3LYP or M06-2X with basis sets ranging from 6-31G(d) to 6-311++G(d,p). These methods provide a good balance between computational efficiency and accuracy for silicon-containing systems [14] [29] [15].

Validation of the computational results is achieved through comparison with experimental data including bond lengths, vibrational frequencies, and reaction energetics. The calculated values generally show good agreement with experimental measurements, with deviations typically less than 5% for energetic quantities [14] [15].

Molecular Modeling of Transition States

Molecular modeling of transition states represents a crucial aspect of theoretical investigations, providing detailed information about the reaction mechanisms and the factors controlling reaction rates. These studies have employed various computational approaches including nudged elastic band methods, transition state optimization techniques, and intrinsic reaction coordinate calculations [14] [29] [15] [30].

Hydrolysis Transition States

The transition state for ethoxy group hydrolysis has been characterized in detail through DFT calculations. The geometry optimization reveals a pentacoordinate silicon center with the incoming water molecule and the departing ethoxy group both partially bonded to silicon [14] [29].

The transition state structure shows significant elongation of the silicon-oxygen bond to the ethoxy group (approximately 2.2-2.4 Å compared to 1.7 Å in the ground state) and partial formation of the silicon-oxygen bond to the incoming water molecule (approximately 2.0-2.2 Å) [14] [15].

Vibrational frequency analysis of the transition state reveals one imaginary frequency corresponding to the reaction coordinate, confirming that the optimized structure represents a true transition state. The imaginary frequency typically ranges from 200-400 cm⁻¹, indicating moderate coupling between the bond-breaking and bond-forming processes [14] [29].

Condensation Transition States

The transition state for silanol condensation involves the formation of a four-membered ring structure with two silicon atoms, one bridging oxygen, and one water molecule. The geometry optimization shows that the silicon-oxygen distances in the transition state are intermediate between those in the reactants and products [29] [15].

The condensation transition state is characterized by significant charge redistribution, with the silicon atoms becoming more positive and the oxygen atoms more negative compared to the reactant state. This charge separation is stabilized by the formation of hydrogen bonds with surrounding solvent molecules [29] [15].

Amine-Catalyzed Transition States

When the amino group participates in catalytic processes, the transition state structures become more complex due to the additional coordination interactions. The calculations reveal that amino group coordination can stabilize transition states through the formation of five-membered chelate rings [29] [15].

The amine-catalyzed transition states show reduced activation barriers compared to uncatalyzed processes, with the energy lowering ranging from 10-20 kilojoules per mole depending on the specific reaction pathway. This stabilization is attributed to the electronic effects of amino group coordination and the geometric constraints imposed by chelate ring formation [29] [15].

Transition State Characterization Methods

The identification and characterization of transition states employ several computational techniques:

Geometry Optimization: Using algorithms such as eigenvector following and rational function optimization to locate saddle points on the potential energy surface [30] [31]

Vibrational Analysis: Calculation of harmonic frequencies to confirm transition state character and identify the reaction coordinate [14] [29]

Intrinsic Reaction Coordinate: Following the minimum energy path from the transition state to reactants and products [15] [30]

Nudged Elastic Band: Optimization of reaction pathways connecting reactants and products [30] [31]

Energy Barrier Calculations for Reaction Pathways

Computational determination of energy barriers provides quantitative information about reaction feasibility and the relative rates of competing pathways. These calculations have been performed using various levels of theory, with careful attention to the convergence of results with respect to basis set size and the treatment of electron correlation [14] [29] [15].

Hydrolysis Energy Barriers

The calculated activation energies for ethoxy group hydrolysis range from 15-25 kilojoules per mole depending on the specific reaction conditions and the level of theory employed. Acid-catalyzed hydrolysis shows lower barriers (12-18 kilojoules per mole) compared to neutral hydrolysis (22-28 kilojoules per mole) [14] [29].

The energy barrier calculations include contributions from both electronic and nuclear motion effects. Zero-point energy corrections typically lower the barriers by 2-5 kilojoules per mole, while thermal corrections at room temperature contribute an additional 1-3 kilojoules per mole [14] [15].

Condensation Energy Barriers

Silanol condensation reactions exhibit calculated activation energies in the range of 20-35 kilojoules per mole, with the specific value depending on the nature of the condensing partners and the reaction environment. Self-condensation reactions generally show higher barriers than condensation with surface hydroxyl groups [29] [15].

The energy barrier calculations reveal that the condensation process is thermodynamically favorable, with reaction energies ranging from -15 to -25 kilojoules per mole. This thermodynamic driving force helps to overcome the activation barrier and makes the condensation reaction spontaneous under appropriate conditions [29] [15].

Comparative Analysis of Reaction Pathways

The computational studies allow for direct comparison of energy barriers for different reaction pathways, providing insights into the preferred reaction mechanisms under various conditions. The following table summarizes the calculated energy barriers:

| Reaction Pathway | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) | Catalytic Effect |

|---|---|---|---|

| Hydrolysis (neutral) | 24.5 | -8.2 | None |

| Hydrolysis (acid-catalyzed) | 16.8 | -12.4 | H⁺ catalyst |

| Hydrolysis (amine-catalyzed) | 18.2 | -10.6 | NH₂ coordination |

| Condensation (uncatalyzed) | 32.1 | -18.7 | None |

| Condensation (amine-catalyzed) | 22.4 | -21.3 | NH₂ assistance |

| Surface condensation | 28.6 | -22.8 | Surface effects |

Accuracy and Limitations

The accuracy of calculated energy barriers depends on several factors including the choice of exchange-correlation functional, basis set completeness, and the treatment of environmental effects. Benchmarking studies indicate that hybrid DFT methods typically provide barriers within 10-15% of experimental values for silicon-containing systems [14] [29] [15].

The main limitations of current computational approaches include the difficulty in accurately describing dispersion interactions, the challenge of modeling extended solvation environments, and the computational cost of high-level calculations for large systems. Despite these limitations, the theoretical studies provide valuable insights that complement experimental investigations [14] [29] [15].

Predictive Capabilities

The computational studies have demonstrated good predictive capabilities for relative reaction rates and product selectivities. The calculated energy barriers correctly predict the experimentally observed trends in reaction rates as a function of pH, temperature, and catalyst concentration [14] [29] [15].

GHS Hazard Statements

H226 (97.44%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant